molecular formula C7H4ClFN2 B1410387 4-Chloro-5-fluoro-1H-benzo[d]imidazole CAS No. 1360902-43-7

4-Chloro-5-fluoro-1H-benzo[d]imidazole

Cat. No.: B1410387
CAS No.: 1360902-43-7
M. Wt: 170.57 g/mol
InChI Key: MCNNXUNWAQDVPU-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that features both chlorine and fluorine substituents on a benzimidazole core. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms can significantly influence the compound’s chemical properties and biological activities, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the following steps:

    Starting Materials: 4-Chloro-2-fluoroaniline and formic acid.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a dehydrating agent like polyphosphoric acid (PPA) or concentrated sulfuric acid.

    Cyclization: The mixture is heated to induce cyclization, forming the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted benzimidazoles.

    Oxidation Products: Oxidized derivatives of the benzimidazole ring.

    Reduction Products: Reduced forms of the benzimidazole core.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-5-fluoro-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding. It is often used in the design of new bioactive molecules.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of chlorine and fluorine atoms can enhance the compound’s pharmacokinetic properties.

Industry

Industrially, the compound is used in the production of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, preventing their normal function.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-benzo[d]imidazole: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

    5-Fluoro-1H-benzo[d]imidazole: Lacks the chlorine substituent, leading to different chemical and biological properties.

    4,5-Dichloro-1H-benzo[d]imidazole: Contains two chlorine atoms, which can significantly alter its chemical behavior compared to the fluorine-containing compound.

Uniqueness

4-Chloro-5-fluoro-1H-benzo[d]imidazole is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these substituents can lead to unique interactions with biological targets and distinct chemical properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-chloro-5-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNNXUNWAQDVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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